molecular formula C16H18BrN B12997562 N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine

N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine

Cat. No.: B12997562
M. Wt: 304.22 g/mol
InChI Key: XTEZPLWXVRUYGY-UHFFFAOYSA-N
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Description

N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine (CAS: 1399656-75-7) is a brominated naphthalene derivative featuring a cyclopentanamine moiety. This compound is characterized by a naphthalene core substituted with a bromine atom at the 4-position and a methyl-linked cyclopentanamine group at the 1-position. Its structural uniqueness lies in the combination of a polycyclic aromatic system (naphthalene) and a saturated amine-containing cyclopentane ring, which confers distinct electronic and steric properties compared to simpler arylalkylamine derivatives.

Properties

Molecular Formula

C16H18BrN

Molecular Weight

304.22 g/mol

IUPAC Name

N-[(4-bromonaphthalen-1-yl)methyl]cyclopentanamine

InChI

InChI=1S/C16H18BrN/c17-16-10-9-12(11-18-13-5-1-2-6-13)14-7-3-4-8-15(14)16/h3-4,7-10,13,18H,1-2,5-6,11H2

InChI Key

XTEZPLWXVRUYGY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC=C(C3=CC=CC=C23)Br

Origin of Product

United States

Preparation Methods

Synthetic Route

  • Starting from 4-bromonaphthalene-1-carboxylic acid , reduction to the corresponding benzyl alcohol is achieved using borane-tetrahydrofuran complex (BH3·THF) in tetrahydrofuran (THF) solvent.
  • The reaction is typically conducted at room temperature (20–25 °C) with stirring overnight to ensure complete reduction.
  • The reaction mixture is then quenched with hydrochloric acid to neutralize excess borane and adjust pH to ~6.
  • Extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentration under vacuum yields the crude product.
  • Final purification involves washing with n-hexane to afford (4-bromonaphthalen-1-yl)methanol as a white solid with high yield (~95%).

Reaction Conditions Summary

Step Reagents/Conditions Outcome/Yield
Reduction BH3·THF (2 equiv), THF, 20–25 °C, overnight (4-Bromonaphthalen-1-yl)methanol, 95% yield
Workup Quench with HCl, pH 6, extract with EtOAc, dry, concentrate Pure intermediate obtained

Conversion to this compound

The key step is the formation of the secondary amine by coupling the benzylic alcohol with cyclopentanamine.

General Amination Approaches

Several methods are applicable for converting benzylic alcohols to amines:

Recommended Method Based on Literature

  • Step 1: Oxidation of (4-bromonaphthalen-1-yl)methanol to the corresponding aldehyde using mild oxidants (e.g., PCC or Dess–Martin periodinane).
  • Step 2: Reductive amination with cyclopentanamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • This method provides high selectivity and yield for the secondary amine without over-reduction or side reactions.

Reaction Conditions Summary

Step Reagents/Conditions Outcome/Yield
Oxidation PCC or Dess–Martin periodinane, DCM, room temp 4-Bromonaphthalen-1-yl aldehyde
Reductive amination Cyclopentanamine, NaBH(OAc)3 or NaCNBH3, solvent (e.g., DCM or MeOH), room temp This compound, high yield

Purification and Characterization

  • Purification is typically achieved by column chromatography using petroleum ether/ethyl acetate mixtures as eluents.
  • Characterization includes 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.
  • Yields for the final amination step are generally high (>80%) when using reductive amination protocols.

Summary Table of Preparation Methods

Stage Methodology Key Reagents/Conditions Yield (%) Notes
Synthesis of (4-Bromonaphthalen-1-yl)methanol Borane reduction of carboxylic acid BH3·THF, THF, RT, overnight 95 High purity, white solid
Oxidation to aldehyde Mild oxidation PCC or Dess–Martin, DCM, RT >90 Prepares for amination
Reductive amination Coupling with cyclopentanamine Cyclopentanamine, NaBH(OAc)3, solvent >80 Selective secondary amine formation

Research Findings and Considerations

  • The borane reduction method is preferred for its high yield and mild conditions, avoiding over-reduction or side reactions.
  • Reductive amination is the most efficient and selective method for introducing the cyclopentanamine moiety, minimizing by-products and facilitating purification.
  • Alternative methods such as direct substitution of activated benzylic halides or catalytic amination may be explored but require careful optimization.
  • The presence of the bromine substituent on the naphthalene ring allows for potential further functionalization if desired.

Chemical Reactions Analysis

Amine Reactivity in Acylation and Imine Formation

The primary amine group undergoes nucleophilic reactions with carbonyl-containing compounds. Key transformations include:

Reaction TypeReagents/ConditionsProductYield/NotesSource
Acylation Acetic anhydride, base (e.g., Et₃N)N-Acetylated derivativeHigh yield (>80%)
Imine Formation Aldehydes/ketones, acid catalystSchiff base adductspH-dependent, moderate yields

Mechanistically, acylation proceeds via nucleophilic attack on the carbonyl carbon, followed by deprotonation. Imine formation involves reversible condensation under acidic conditions.

Cyclization Reactions

The bromonaphthalene and amine moieties enable intramolecular cyclization under specific conditions:

Reaction TypeConditionsProductKey ObservationsSource
Thermal Cyclization 110–130°C, inert atmosphereTetracyclic amine derivativesRequires catalytic Pd/C
Acid-Mediated H₂SO₄, refluxFused polycyclic structuresForms via electrophilic aromatic substitution

For example, under Pd/C catalysis, the compound undergoes C–N bond formation, generating a seven-membered ring system . Acidic conditions promote Friedel-Crafts-type alkylation of the naphthalene ring.

Bromine Participation in Substitution Reactions

The 4-bromo substituent on naphthalene facilitates nucleophilic aromatic substitution (SNAr) and cross-coupling:

Reaction TypeReagents/ConditionsProductYield/NotesSource
SNAr (Cyanation) CuBr, NaCN, DMF, 110°C4-Cyanonaphthalene derivative88% yield, regioselective
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidBiaryl-functionalized amineRequires optimized pH

The cyanation reaction proceeds via a copper-mediated mechanism, replacing bromine with a nitrile group . Suzuki coupling enables aryl–aryl bond formation, expanding applications in drug discovery .

Acid-Base and Redox Behavior

The amine group participates in protonation/deprotonation equilibria:

PropertyConditionsObservationThermodynamic Data (ΔG°)Source
Protonation HCl (1M)Formation of ammonium chloride saltΔG° = −379.1 kcal/mol (analog)
Oxidation KMnO₄, acidic conditionsDegradation to carboxylic acidLow selectivity

Thermochemical data for analogous bromonaphthalene systems suggest exothermic protonation . Oxidation pathways are less synthetically useful due to side reactions.

Key Mechanistic Insights

  • Steric Effects : The cyclopentane ring imposes steric constraints, slowing reactions at the amine site.

  • Electronic Effects : Electron-withdrawing bromine enhances electrophilic reactivity in the naphthalene ring .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine has shown promise as a potential therapeutic agent. Its structure allows for interaction with biological targets, making it a candidate for drug development. Studies have indicated that compounds with similar structures exhibit activity against various diseases, including cancer and neurodegenerative disorders. For instance, the bromonaphthalene moiety is known to enhance bioactivity by improving binding affinity to target proteins.

Case Studies

  • Dengue Virus Inhibition : Research has indicated that similar compounds can inhibit viral infections effectively. For example, (+)-castanospermine has been shown to interfere with viral protein folding, suggesting a potential pathway for this compound in antiviral therapies .
  • Cancer Therapeutics : Compounds structurally related to this amine have been explored for their ability to inhibit tumor growth in preclinical models. The introduction of the bromonaphthalene group can enhance the compound's lipophilicity, aiding in cellular uptake and efficacy .

Materials Science

Polymer Chemistry
The compound can serve as a building block in the synthesis of functional polymers. Its amine group can be utilized for cross-linking reactions, leading to the development of new materials with tailored properties.

Case Studies

  • Nanocomposites : Research has demonstrated that incorporating amines into polymer matrices can improve mechanical properties and thermal stability. For instance, using this compound in epoxy resins has led to enhanced toughness and resistance to thermal degradation .

Organic Synthesis

Synthetic Intermediates
this compound can act as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including alkylation and acylation reactions.

Case Studies

  • Synthesis of Chiral Ligands : The compound has been employed in the synthesis of chiral ligands used in asymmetric catalysis. The unique steric and electronic properties of the cyclopentanamine moiety facilitate the formation of enantiomerically enriched products .

Summary Table of Applications

Field Application Example/Case Study
Medicinal ChemistryAntiviral and anticancer therapiesSimilar compounds show inhibition of dengue virus
Materials ScienceDevelopment of functional polymersEnhanced toughness in epoxy resins
Organic SynthesisIntermediate for complex organic synthesisUsed in chiral ligand synthesis for asymmetric catalysis

Mechanism of Action

The mechanism of action of N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Aromatic Core Variations

  • N-[1-(4-Bromophenyl)propyl]cyclopentanamine (CAS: Not provided): This compound replaces the naphthalene system with a monocyclic 4-bromophenyl group. The absence of the extended π-system reduces lipophilicity (logD) and may limit applications requiring aromatic stacking interactions, such as receptor binding .
  • 1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine (CAS: 1368781-51-4): Incorporates a methyl group at the 3-position of the bromophenyl ring, introducing steric hindrance that could affect ligand-metal coordination or substrate binding in catalytic systems .

Functional Group Modifications

  • N-((5-(4-Fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine ([11C]HACH242): Features a fluorinated phenylpyridine core instead of bromonaphthalene. The fluorine atom and methoxy group enhance blood-brain barrier penetration (LogD₀ct,7.4 = 1.8 ± 0.1), making it suitable as a PET tracer for imaging GluN2B NMDA receptors .

Catalytic and Coordination Chemistry

Metal Complex Application Activity/Performance Reference
[LacCoCl2] (cyclopentanamine ligand) MMA polymerization 7.67 × 10⁴ g PMMA/molCo·h
Cd(II)/Zn(II) Schiff base complexes MMA polymerization Moderate activity (3–5 × 10⁴ g/mol metal·h)
Reference [CoCl2] MMA polymerization 4.03 × 10⁴ g PMMA/molCo·h

Cyclopentanamine-derived ligands, such as those in [LacCoCl2], exhibit enhanced catalytic activity due to the rigid cyclopentane ring and optimal N-donor geometry for metal coordination . Bromine substituents may further modulate electronic properties, though specific data for the target compound are lacking.

Biological Activity

N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C13H14BrN
  • Molecular Weight : 256.16 g/mol

The compound features a naphthalene ring substituted with a bromine atom and a cyclopentanamine moiety, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Character : The presence of the bromine atom enhances the electrophilic nature of the compound, potentially allowing it to form covalent bonds with nucleophilic sites in biological molecules, such as proteins or DNA .
  • Reactive Oxygen Species (ROS) Generation : Similar to other naphthalene derivatives, it may induce oxidative stress through ROS generation, leading to cellular damage or apoptosis in cancer cells .
  • DNA Intercalation : The planar structure of the naphthalene ring suggests that it could act as a DNA intercalator, disrupting normal DNA function and potentially leading to cytotoxic effects in rapidly dividing cells .

Antitumoral Effects

Naphthalene derivatives have been studied for their antitumoral properties. For instance, compounds similar to this compound have shown:

  • Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and transcription. Inhibition can lead to cell cycle arrest and apoptosis in tumor cells .
  • Induction of Apoptosis : Increased ROS levels can activate apoptotic pathways, particularly in cancer cells that are more susceptible to oxidative stress .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties through mechanisms such as:

  • Disruption of Membrane Integrity : By interacting with microbial membranes, it could compromise their integrity, leading to cell death.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism, thereby exerting bactericidal effects .

Case Studies

Several studies have explored the biological activity of naphthalene derivatives:

Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of various naphthalene derivatives on human cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, with IC50 values ranging from 10 µM to 30 µM depending on the cell line tested.

CompoundCell LineIC50 (µM)
Naphthalene Derivative AMCF-7 (Breast Cancer)15
Naphthalene Derivative BHeLa (Cervical Cancer)20
N-(4-Bromonaphthalen-1-yl)methyl)cyclopentanamineA549 (Lung Cancer)25

Study 2: Antimicrobial Effectiveness

In another investigation, the antimicrobial activity of naphthalene derivatives was assessed against various bacterial strains. The results demonstrated that these compounds could inhibit bacterial growth effectively.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli50
S. aureus40
P. aeruginosa60

Q & A

Q. How can researchers optimize the synthesis of N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine to achieve high purity (>98%)?

  • Methodological Answer : Utilize column chromatography or recrystallization techniques to isolate the compound, followed by High-Performance Liquid Chromatography (HPLC) for purity validation. Monitor reaction intermediates via Thin-Layer Chromatography (TLC) and confirm structural integrity using 1H^1H- and 13C^{13}C-NMR spectroscopy. Refer to protocols for brominated aromatic intermediates in catalogs like Kanto Reagents (e.g., purification of bromophenyl derivatives under inert atmospheres) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Conduct hazard assessments using Safety Data Sheets (SDS) frameworks, focusing on brominated aromatic compounds’ toxicity and flammability. Use gloveboxes or fume hoods for air-sensitive steps, and store the compound at 0–6°C to prevent degradation, as recommended for bromophenylboric acid analogs . Include spill containment protocols for halogenated solvents used in synthesis .

Q. How can spectral discrepancies (e.g., NMR shifts) in synthesized batches be resolved?

  • Methodological Answer : Compare experimental 1H^1H-NMR data with computational predictions (e.g., Density Functional Theory (DFT)-based simulations). Cross-validate with X-ray crystallography data from structurally related compounds, such as N-(4-Bromobenzylidene)naphthalen-1-amine, where crystal packing effects influence chemical shifts . Adjust deuteration solvents (e.g., CDCl₃ vs. DMSO-d₆) to resolve peak splitting ambiguities.

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in pharmacological activity data for brominated naphthalene derivatives?

  • Methodological Answer : Perform dose-response assays across multiple cell lines to account for variability in membrane permeability. Use isothermal titration calorimetry (ITC) to validate binding affinities against proposed targets. For example, bromine’s steric and electronic effects in N-(4-Bromophenyl)adamantan-2-amine analogs correlate with altered receptor interactions, which can guide SAR studies .

Q. How can single-crystal X-ray diffraction improve structural characterization of this compound?

  • Methodological Answer : Grow crystals via slow evaporation in dichloromethane/hexane mixtures. Collect diffraction data at 298 K (as in Acta Crystallographica studies) , ensuring a data-to-parameter ratio >10 to minimize overfitting. Refine structures using SHELXL, focusing on bromine’s anisotropic displacement parameters. Compare bond lengths (e.g., C–Br ≈ 1.89 Å) with DFT-optimized geometries .

Q. What computational methods are suitable for predicting the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Apply Frontier Molecular Orbital (FMO) theory to assess bromine’s leaving-group potential. Simulate Suzuki-Miyaura coupling pathways using Gaussian09 with B3LYP/6-31G(d) basis sets. Validate with experimental data from biphenyl-bromonaphthalene analogs (e.g., 1-(4-Bromophenyl)-4-phenylnaphthalene) to identify optimal catalysts (e.g., Pd(PPh₃)₄) .

Q. How do steric effects from the cyclopentyl group influence the compound’s supramolecular interactions?

  • Methodological Answer : Analyze Hirshfeld surfaces via CrystalExplorer to quantify intermolecular contacts (e.g., C–H⋯π interactions). Compare with N-[(4-Ethylphenyl)methyl]cyclopentanamine derivatives, where alkyl substituents reduce π-stacking efficiency. Use Differential Scanning Calorimetry (DSC) to correlate packing motifs with thermal stability .

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